molecular formula C11H14F3N3O5 B13506187 ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, trifluoroacetic acid

ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, trifluoroacetic acid

Cat. No.: B13506187
M. Wt: 325.24 g/mol
InChI Key: MQUOYKYGVKUYEM-UHFFFAOYSA-N
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Description

Ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate amine precursors under basic conditions.

    Attachment of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction with hydrazine derivatives.

    Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst.

    Introduction of the Trifluoroacetic Acid Moiety: The final step involves the reaction with trifluoroacetic acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoroacetic acid moiety can enhance its reactivity and facilitate its interaction with biological molecules.

Comparison with Similar Compounds

Ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, trifluoroacetic acid can be compared with similar compounds such as:

    Ethyl trifluoroacetate: Shares the trifluoroacetic acid moiety but lacks the azetidine and pyrazole rings.

    2-(azetidin-3-yloxy)-1,3-thiazole; trifluoroacetic acid: Contains an azetidine ring and trifluoroacetic acid but has a thiazole ring instead of a pyrazole ring.

    Ethyl 3-(azetidin-3-yloxy)benzoate hydrochloride: Similar structure but with a benzoate group instead of a pyrazole ring.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14F3N3O5

Molecular Weight

325.24 g/mol

IUPAC Name

ethyl 5-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H13N3O3.C2HF3O2/c1-2-14-9(13)7-5-11-12-8(7)15-6-3-10-4-6;3-2(4,5)1(6)7/h5-6,10H,2-4H2,1H3,(H,11,12);(H,6,7)

InChI Key

MQUOYKYGVKUYEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)OC2CNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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